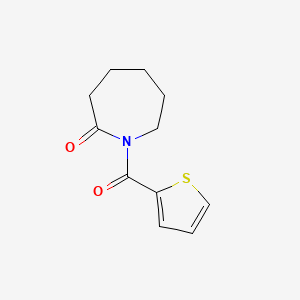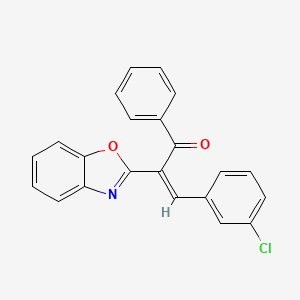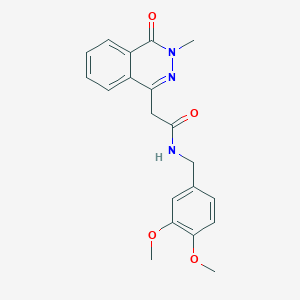![molecular formula C22H19NO3S B12161384 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide](/img/structure/B12161384.png)
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide is an organic compound with the molecular formula C22H19NO3S This compound is known for its unique structural features, which include a phenylsulfonyl group and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Ethenyl Intermediate: The initial step involves the formation of the ethenyl intermediate through a reaction between a phenylsulfonyl chloride and a suitable ethenyl precursor under basic conditions.
Coupling Reaction: The ethenyl intermediate is then coupled with 4-methylbenzamide in the presence of a catalyst, such as palladium or copper, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents.
化学反応の分析
Types of Reactions
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylsulfonyl group, using nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
- 4-methyl-N-[(Z)-2-(3-phenoxyphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl]benzamide
- 4-methyl-N-[(Z)-2-phenyl-1-(phenylmethyl)ethenyl]benzamide
Uniqueness
4-methyl-N-[(Z)-2-phenyl-1-(phenylsulfonyl)ethenyl]benzamide is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound in various research applications.
特性
分子式 |
C22H19NO3S |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
N-[(Z)-1-(benzenesulfonyl)-2-phenylethenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H19NO3S/c1-17-12-14-19(15-13-17)22(24)23-21(16-18-8-4-2-5-9-18)27(25,26)20-10-6-3-7-11-20/h2-16H,1H3,(H,23,24)/b21-16- |
InChIキー |
DMVKHVUNBZBQER-PGMHBOJBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/S(=O)(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12161312.png)


![N-(4-bromophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B12161338.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12161343.png)
![N-(2-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12161346.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide](/img/structure/B12161348.png)
![methyl 6-(4-(4-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)hexanoate](/img/structure/B12161355.png)
![(5E)-4-Methyl-5-[2-(4-methylphenyl)hydrazinylidene]-1,3-thiazol-2(5H)-imine](/img/structure/B12161356.png)
![2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B12161366.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B12161371.png)
![(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12161382.png)
